2-Methyl-2-nitropropane-d9 is a deuterated derivative of 2-methyl-2-nitropropane, with the chemical formula C₄H₉D₉NO₂. It is a colorless liquid known for its strong odor and is primarily utilized in chemical synthesis and research. The deuterated version, incorporating deuterium atoms, is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic properties. This compound serves as a precursor in various organic reactions and can be employed to track reaction pathways.
The synthesis of 2-Methyl-2-nitropropane-d9 typically involves the following steps:
2-Methyl-2-nitropropane-d9 has several applications:
Interaction studies involving 2-Methyl-2-nitropropane-d9 primarily focus on its ability to trap free radicals. These studies utilize techniques such as electron spin resonance spectroscopy to analyze the stable nitroxide radicals formed during reactions. Understanding these interactions helps elucidate reaction mechanisms and the behavior of radicals in various environments.
Several compounds share structural similarities with 2-Methyl-2-nitropropane-d9, each with unique properties:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
2-Methyl-2-nitropropane | C₄H₉NO₂ | Non-deuterated version; widely used in synthesis |
2-Methyl-1-nitropropane | C₄H₉NO₂ | Different position of nitro group; varied reactivity |
3-Methyl-3-nitrobutane | C₅H₁₃NO₂ | Longer carbon chain; distinct reactivity patterns |
tert-Butyl nitrite | C₄H₉NO₂ | Used as a reagent; different functional group behavior |
The uniqueness of 2-Methyl-2-nitropropane-d9 lies in its isotopic labeling capabilities, which facilitate advanced analytical techniques not as effectively achieved with its non-deuterated counterparts. Its specific structure allows for targeted applications in radical chemistry and organic synthesis, distinguishing it from similar compounds.
2-Methyl-2-nitropropane-d9 represents a deuterium-labeled isotopologue of 2-methyl-2-nitropropane, characterized by the systematic replacement of all nine hydrogen atoms in the methyl groups with deuterium atoms [1] [2] [3]. The compound maintains the fundamental tertiary nitroalkane structure, featuring a central carbon atom bonded to a nitro functional group and three deuterated methyl groups.
The molecular formula is C₄D₉NO₂, with a molecular weight of 112.18 grams per mole, representing a mass increase of 9.06 atomic mass units compared to the non-deuterated analog [1] [2] [3]. The Chemical Abstracts Service registry number is 52168-52-2, and the compound is identified by the International Union of Pure and Applied Chemistry International Chemical Identifier Key AIMREYQYBFBEGQ-GQALSZNTSA-N [1] [4] [3].
The structural architecture consists of a quaternary carbon center bearing the nitro group (-NO₂) and three deuterated methyl groups (-CD₃). This configuration is represented by the isomeric Simplified Molecular Input Line Entry System notation: [2H]C([2H])([2H])C(N+=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] [1] [4] [3]. The isotopic purity is maintained at 98 atom percent deuterium, ensuring minimal contamination with protiated species [1] [4].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₄D₉NO₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 112.18 | [1] [2] [3] |
CAS Registry Number | 52168-52-2 | [1] [2] [3] |
InChI Key | AIMREYQYBFBEGQ-GQALSZNTSA-N | [1] [4] [3] |
SMILES (Isomeric) | [2H]C([2H])([2H])C(N+=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | [1] [4] [3] |
Isotopic Purity (atom % D) | 98 | [1] [4] |
Mass Shift | M+9 | [1] [4] |
MDL Number | MFCD00084158 | [2] [5] |
The deuterium substitution pattern results in a mass shift of nine atomic mass units (M+9) compared to the parent compound, which serves as a distinctive marker in mass spectrometric analysis [1] [4]. This isotopic labeling strategy preserves the electronic and steric properties of the parent molecule while introducing detectable analytical differences that facilitate mechanistic studies and metabolic tracing applications.
2-Methyl-2-nitropropane-d9 exists as a clear, colorless liquid under standard ambient conditions [6]. The compound exhibits typical characteristics of tertiary nitroalkanes, maintaining liquid state stability across a broad temperature range suitable for most laboratory applications [1] [2].
The boiling point of 2-methyl-2-nitropropane-d9 is reported as 126-127°C at standard atmospheric pressure, demonstrating remarkable similarity to the non-deuterated analog [1] [2] [4] [5]. This consistency in boiling point behavior indicates that the deuterium substitution does not significantly alter the intermolecular forces governing liquid-vapor equilibrium in this system.
While specific melting point data for the deuterated compound are not extensively documented in the literature, the parent compound 2-methyl-2-nitropropane exhibits melting points ranging from 24°C to 26°C [7] [8] [9] [10]. The deuterium isotope effect on melting point behavior in similar systems typically results in modest elevations due to stronger intermolecular interactions arising from reduced zero-point vibrational energy [11].
The density of 2-methyl-2-nitropropane-d9 at 25°C is 1.034 grams per milliliter, representing a significant increase compared to the non-deuterated compound's density range of 0.95-0.956 grams per milliliter [1] [2] [4] [5]. This density enhancement corresponds to an isotope effect ratio of approximately 1.087, consistent with the expected mass-dependent behavior of deuterium-substituted organic compounds [11].
The refractive index (n₂₀/D) is reported as 1.4, indicating minimal variation from the parent compound's values of 1.397-1.419 [1] [2] [4]. This optical property consistency suggests that deuterium substitution does not substantially modify the electronic polarizability or molecular volume in a manner that would significantly affect light refraction behavior.
Property | Value | Reference |
---|---|---|
Boiling Point (°C) | 126-127 | [1] [2] [4] [5] |
Density at 25°C (g/mL) | 1.034 | [1] [2] [4] [5] |
Refractive Index (n₂₀/D) | 1.4 | [1] [2] [4] |
Flash Point (°F) | 67 | [2] [5] |
Flash Point (°C) | 19.4 | [8] |
Physical State at RT | Liquid | [1] [2] |
Appearance | Clear colorless | [6] |
The spectroscopic profile of 2-methyl-2-nitropropane-d9 exhibits characteristic features that distinguish it from the non-deuterated analog while preserving the fundamental vibrational and electronic transitions associated with the nitro functional group.
Infrared spectroscopy reveals the presence of characteristic nitro group vibrations, with asymmetric stretching frequencies appearing near 1540 cm⁻¹ and symmetric stretching modes observed around 1370 cm⁻¹ [12] [13] [14]. These absorption bands remain essentially unchanged from the parent compound, confirming that deuterium substitution in the methyl groups does not significantly perturb the electronic environment of the nitro chromophore.
Nuclear magnetic resonance spectroscopy provides the most distinctive analytical signature for the deuterated compound. Proton nuclear magnetic resonance spectra are dramatically simplified due to the absence of methyl proton signals, which are replaced by deuterium nuclei [15] [16] [3]. This spectral simplification facilitates structural elucidation and purity assessment. Complementary deuterium nuclear magnetic resonance analysis can quantify the isotopic incorporation and assess the distribution of deuterium atoms within the molecular framework [3].
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 112, corresponding to the increased molecular weight resulting from deuterium substitution [3] [17]. Fragmentation patterns differ from the non-deuterated analog, providing additional structural confirmation and enabling isotopic purity determination.
Ultraviolet-visible spectroscopy shows the characteristic n→π* transition of nitroalkanes near 270 nanometers, which remains largely unaffected by deuterium substitution [14]. This electronic transition serves as a diagnostic feature for nitro-containing compounds and confirms the preservation of electronic structure upon isotopic labeling.
Technique | Characteristic | Reference |
---|---|---|
Infrared (IR) - Nitro group asymmetric stretch | ~1540 cm⁻¹ | [12] [13] [14] |
Infrared (IR) - Nitro group symmetric stretch | ~1370 cm⁻¹ | [12] [13] [14] |
Nuclear Magnetic Resonance (¹H NMR) | Simplified spectrum (no methyl protons) | [15] [16] [3] |
Nuclear Magnetic Resonance (²H NMR) | Deuterium signals present | [3] |
Mass Spectrometry - Molecular ion peak | m/z 112 | [3] [17] |
UV-Visible - n→π* transition | ~270 nm | [14] |
The solubility characteristics of 2-methyl-2-nitropropane-d9 are expected to closely parallel those of the parent compound, with potential minor modifications arising from isotope effects on intermolecular interactions. The solubility behavior of nitroalkanes is governed by the polar nature of the nitro functional group and the hydrophobic character of the alkyl substituents.
Water solubility of the parent compound 2-methyl-2-nitropropane demonstrates limited aqueous compatibility, with solubility values typically below 10% by weight [14]. The International Union of Pure and Applied Chemistry-National Institute of Standards and Technology Solubilities Database provides detailed temperature-dependent solubility relationships for the 2-nitropropane system, indicating that nitroalkane water solubility increases with temperature but remains relatively low across typical operational ranges [23].
The polar character of the nitro group, with dipole moments ranging from 3.5 to 4.0 Debye units, promotes solubility in moderately polar organic solvents [14]. The compound demonstrates good compatibility with chloroform and other halogenated solvents, as well as moderate solubility in alcoholic systems [24] [25]. This solubility profile makes the compound suitable for use in synthetic organic chemistry applications requiring polar aprotic or moderately polar reaction media.
Deuterium isotope effects on solubility behavior are generally subtle but can be measured with sufficient precision. Studies on deuterated organic compounds indicate that heavier isotopes may exhibit slightly altered solvation energetics due to modified vibrational zero-point energies and hydrogen bonding interactions [11] [20]. In systems where hydrogen bonding plays a significant role, deuterium substitution can lead to measurable changes in solubility parameters.
The log P octanol-water partition coefficient for the parent compound is approximately 0.93-1.17, indicating moderate lipophilicity [7] [18]. This value suggests favorable distribution into organic phases while maintaining some aqueous compatibility. The deuterated analog is expected to exhibit similar partitioning behavior with potential minor modifications due to isotope effects on intermolecular interactions.
Solution behavior in various solvent systems depends on the specific interactions between the nitro group and solvent molecules. In protic solvents, the nitro group can participate in hydrogen bonding as an acceptor, while in aprotic systems, dipole-dipole interactions dominate the solvation process. The tertiary carbon structure provides steric hindrance that may limit close approach of solvent molecules, potentially affecting solvation dynamics and thermodynamics.
Temperature dependence of solubility follows typical endothermic dissolution behavior for most organic solvents, with increasing solubility at elevated temperatures. The extent of temperature dependence varies with the specific solvent system and reflects the balance between enthalpic and entropic contributions to the dissolution process.
The deuteration of nitroalkanes, particularly 2-Methyl-2-nitropropane-d9, relies fundamentally on hydrogen-deuterium exchange (HDE) processes. These reactions exploit the inherent lability of hydrogen atoms in specific molecular environments [1]. The mechanistic pathways for deuteration involve the formation of carbanion intermediates stabilized by the electron-withdrawing nitro group, which facilitates nucleophilic attack by deuterium-containing species [2].
Recent advances in understanding silver-catalyzed deuteration mechanisms have revealed that the process involves aryl-silver species formation, leading to considerable deuterium accumulation around aromatic rings [3]. The deuteration pattern observed in nitroaromatic compounds suggests a two-stage mechanism where initial carbon-hydrogen activation occurs at the ortho-position, followed by deuterium incorporation at meta- and para-positions [4].
Modern deuteration strategies employ sophisticated catalyst systems optimized for nitroalkane substrates. Ruthenium-based catalysts, particularly ruthenium nanoparticles and ruthenium on carbon (Ru/C), have demonstrated exceptional performance in hydrogen-deuterium exchange reactions [5]. These catalysts operate through a mechanism involving carbon-hydrogen bond activation followed by deuterium insertion from heavy water.
The development of iridium-based catalytic systems has provided complementary approaches for nitroalkane deuteration. Iridium nanoparticles stabilized by N-heterocyclic carbene ligands show remarkable selectivity for ortho-directed deuteration of nitrogen-containing aromatics [1]. The air-stable nature of these catalysts and their ability to operate at moderate temperatures (55-80°C) make them particularly suitable for industrial applications.
The choice of solvent system significantly influences the efficiency and selectivity of deuteration reactions. Aprotic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) provide optimal conditions for maintaining deuterium incorporation levels while minimizing unwanted side reactions [5]. The use of deuterated solvents can further enhance isotopic purity by creating an environment where deuterium exchange is thermodynamically favored.
Temperature control represents a critical parameter in deuteration strategies. Research has demonstrated that reaction temperatures between 80-120°C provide optimal balance between reaction rate and deuterium incorporation efficiency [6]. Higher temperatures can lead to increased deuterium incorporation but may also promote side reactions that compromise selectivity.
Direct deuteration approaches offer the advantage of single-step conversion of non-deuterated precursors to their deuterated analogues. Palladium-catalyzed systems using BrettPhos ligands have shown exceptional performance in reductive deuteration of nitroarenes [7]. These systems operate through a mechanism involving beta-hydride elimination from palladium alkoxide intermediates, enabling direct incorporation of deuterium from alcoholic deuterium sources.
The development of nickel-catalyzed direct deuteration methods has provided cost-effective alternatives to precious metal systems. Photoredox-nickel dual catalysis enables the preparation of tertiary nitroalkanes through alkylation of secondary nitroalkanes using unactivated alkyl iodides [8]. This approach combines nickel catalysis with iridium photocatalysts under visible light conditions, providing air- and moisture-tolerant reaction conditions.
Photocatalytic approaches represent an emerging frontier in direct deuteration synthesis. The use of semiconductor photocatalysts such as cadmium selenide (CdSe) enables deuteration of aryl halides using heavy water as the deuterium source [3]. The mechanism involves photoinduced electron transfer leading to deuterium radical generation, followed by coupling with aryl radical anions to form deuterated products.
The advantages of photocatalytic methods include mild reaction conditions, environmental compatibility, and the ability to use heavy water as an inexpensive deuterium source. However, current limitations include moderate deuterium incorporation levels (70-85%) and the need for extended reaction times (12-24 hours) [3].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating deuteration reactions while maintaining high levels of deuterium incorporation. The development of flow-type microwave reactors enables continuous production of deuterated compounds with enhanced thermal efficiency [6]. These systems use microwave energy to provide direct and uniform heating, significantly reducing reaction times from hours to minutes.
The implementation of microwave technology in deuteration synthesis offers several advantages including improved heating efficiency, reduced energy consumption, and enhanced scalability. Flow synthesis methods using microwave heating have demonstrated the ability to produce deuterated compounds with isotopic purities exceeding 94% in single-pass operations [6].
Isotopic exchange reactions involving acid catalysis represent well-established methodologies for deuterium incorporation. The mechanism involves protonation of the nitroalkane substrate followed by deuterium abstraction from the solvent system [9]. Acid-catalyzed exchange is particularly effective for compounds containing activated carbon-hydrogen bonds adjacent to electron-withdrawing groups.
The kinetic isotope effects observed in acid-catalyzed deuterium exchange provide valuable mechanistic insights. Studies have shown that the rate-limiting step involves the donation of a proton or deuteron by hydronium or deuteronium ions respectively [9]. The temperature dependence of these reactions follows Arrhenius behavior, with activation energies typically ranging from 15-25 kcal/mol.
Base-catalyzed isotopic exchange reactions proceed through carbanion intermediate formation, making them particularly suitable for nitroalkane substrates. The electron-withdrawing nitro group significantly stabilizes carbanion intermediates, facilitating deuterium exchange under mild basic conditions [2]. Common base catalysts include potassium carbonate, sodium hydride, and tertiary amines.
The mechanism of base-catalyzed exchange involves deprotonation of the substrate to form a carbanion, followed by protonation with deuterium from the solvent or deuterium source. The efficiency of this process depends on the pKa of the substrate and the basicity of the catalyst system [9].
Biocatalytic approaches to isotopic exchange have gained attention due to their high selectivity and mild reaction conditions. Nitroalkane oxidase enzymes have been studied for their ability to catalyze deuterium exchange reactions with high regioselectivity [10]. The enzyme-catalyzed process shows significant kinetic isotope effects, with deuterium incorporation rates being approximately 7.5 times slower than hydrogen incorporation.
The application of enzyme-catalyzed deuteration to 2-Methyl-2-nitropropane-d9 synthesis requires careful optimization of pH, temperature, and substrate concentration. The optimal pH range for nitroalkane oxidase activity is typically 7.0-8.5, with maximum activity observed at physiological temperature [10].
Chromatographic purification of deuterated nitroalkanes requires specialized techniques capable of resolving isotopic impurities. High-performance liquid chromatography (HPLC) using reverse-phase columns has proven effective for separating deuterated compounds from their non-deuterated analogues [11]. The use of polymeric reverse-phase (PRP) columns operated at elevated temperatures (60°C) provides enhanced resolution for isotopic separations.
Gas chromatography-mass spectrometry (GC-MS) serves as both an analytical and preparative tool for deuterated compound purification. The technique exploits the subtle differences in volatility and mass between deuterated and non-deuterated species to achieve separation [12]. Isotopic purity levels exceeding 99.5% can be achieved through careful optimization of chromatographic conditions.
Traditional crystallization methods can be adapted for purification of deuterated compounds, although the process requires careful consideration of isotopic effects on crystal structure. The differences in molecular packing between deuterated and non-deuterated compounds can lead to preferential crystallization of one isotopic form [13]. Recrystallization from deuterated solvents can further enhance isotopic purity by minimizing back-exchange during the purification process.
The choice of crystallization solvent is critical for maintaining deuterium incorporation levels. Aprotic solvents such as deuterated dimethyl sulfoxide or deuterated acetonitrile provide optimal conditions for crystallization while preventing isotopic exchange [13].
Distillation techniques can be employed for purification of volatile deuterated nitroalkanes, exploiting the slight differences in boiling points between isotopic variants. The boiling point difference between deuterated and non-deuterated compounds is typically 0.1-0.5°C, requiring precise temperature control and efficient fractionation [14].
Cryogenic distillation represents the most efficient method for achieving high isotopic purity, with industrial-scale operations capable of producing deuterated compounds with purities exceeding 99.8% [15]. However, the energy requirements for cryogenic operation make this approach cost-prohibitive for laboratory-scale synthesis.
Advanced membrane separation technologies offer promising alternatives for deuterated compound purification. Metal-organic framework (MOF) membranes have demonstrated exceptional selectivity for deuterium separation, with separation factors exceeding 10 at elevated temperatures [16]. These systems operate through size-selective adsorption, where deuterium-containing molecules preferentially interact with the membrane material.
The development of vanadium-based membranes coated with palladium has shown particular promise for deuterium enrichment applications [17]. These membranes operate at moderate temperatures (300°C) and provide continuous separation capability suitable for industrial implementation.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for isotopic purity assessment in deuterated compounds. Proton NMR (1H NMR) analysis relies on the detection of residual proton signals in deuterated samples, with integration ratios providing quantitative information about deuterium incorporation levels [12]. The sensitivity of this method is limited by the natural abundance of residual protons in highly deuterated samples.
Deuterium NMR (2H NMR) provides direct observation of deuterium incorporation and represents the most accurate method for isotopic purity determination [18]. The technique requires specialized probe configurations and longer acquisition times compared to proton NMR but offers superior precision for highly deuterated compounds (>95% D) [18].
High-resolution mass spectrometry (HRMS) provides exceptional precision for isotopic purity assessment through analysis of mass shift patterns. Electrospray ionization (ESI) coupled with high-resolution instruments enables determination of isotopic enrichment with precision levels of ±0.01% [12]. The technique involves recording full-scan mass spectra, extracting isotopic ion signals, and calculating enrichment levels through peak integration.
Liquid chromatography-mass spectrometry (LC-MS) combines chromatographic separation with mass spectrometric detection, enabling simultaneous analysis of isotopic purity and structural integrity [19]. This approach is particularly valuable for complex deuterated compounds where multiple isotopic variants may be present.
Several strategies have been developed to enhance isotopic purity beyond levels achievable through single-step synthesis. Multiple exchange reactions involving sequential treatment with fresh deuterium sources can achieve isotopic purities exceeding 99.5% [5]. This approach requires careful optimization of reaction conditions to prevent degradation of the target compound.
Flow recirculation systems represent an advanced approach to isotopic purity enhancement, utilizing continuous-flow reactors with recycle loops to maximize deuterium incorporation [5]. These systems provide superior control over reaction conditions and enable real-time monitoring of isotopic purity through at-line analysis.
Statistical analysis of isotopic purity data requires consideration of measurement uncertainty and method precision. Replicate analyses should be performed to establish confidence intervals for isotopic purity determinations, with typical precision levels of ±0.05% for NMR methods and ±0.01% for mass spectrometric techniques [12].
Flammable;Irritant